molecular formula C18H21Cl5N4 B063192 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine CAS No. 184241-44-9

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine

Cat. No.: B063192
CAS No.: 184241-44-9
M. Wt: 470.6 g/mol
InChI Key: CPMGENCTAWBLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBI 27914 hydrochloride is a selective, non-peptide antagonist of the corticotropin-releasing factor 1 receptor. This compound is known for its high affinity and specificity towards the corticotropin-releasing factor 1 receptor, with a dissociation constant value of 1.7 nanomolar . It has no activity at corticotropin-releasing factor 2 receptors . NBI 27914 hydrochloride is primarily used in scientific research to study the role of corticotropin-releasing factor 1 receptors in various physiological and pathological processes.

Scientific Research Applications

NBI 27914 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used to study the structure-activity relationship of corticotropin-releasing factor 1 receptor antagonists.

    Biology: Investigates the role of corticotropin-releasing factor 1 receptors in stress response and other physiological processes.

    Medicine: Explores potential therapeutic applications in conditions like anxiety, depression, and irritable bowel syndrome.

    Industry: Utilized in the development of new drugs targeting corticotropin-releasing factor 1 receptors.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBI 27914 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of appropriate amines with a chlorinated pyrimidine derivative.

    Substitution reactions: The introduction of various substituents on the pyrimidine ring is achieved through nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of NBI 27914 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

NBI 27914 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially during the synthesis of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of NBI 27914 hydrochloride, which are used to study the structure-activity relationship and improve the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Antalarmin: Another selective corticotropin-releasing factor 1 receptor antagonist.

    CP-154,526: A non-peptide antagonist of the corticotropin-releasing factor 1 receptor.

    R121919: A selective corticotropin-releasing factor 1 receptor antagonist with similar properties.

Uniqueness

NBI 27914 hydrochloride is unique due to its high affinity and selectivity for the corticotropin-releasing factor 1 receptor. Its ability to block behavioral seizures in vivo sets it apart from other similar compounds .

Properties

IUPAC Name

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGENCTAWBLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 2
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Customer
Q & A

Q1: What is the primary target of NBI 27914?

A1: NBI 27914 selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []

Q2: How does NBI 27914 interact with the CRF1 receptor?

A2: NBI 27914 binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]

Q3: What downstream effects occur upon CRF1 receptor antagonism by NBI 27914?

A3: Antagonism of CRF1 receptors by NBI 27914 can:

  • Inhibit stress-induced corticosterone release [, , , ]
  • Attenuate anxiety-like behaviors in animal models [, , , ]
  • Reduce pain-related neuronal sensitization in the amygdala [, ]
  • Modulate gastric emptying and gastrointestinal motility [, , ]
  • Reverse stress-induced suppression of the mesolimbic dopaminergic system []

Q4: What is the molecular formula and weight of NBI 27914?

A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.

Q5: Is there spectroscopic data available for NBI 27914?

A5: The provided research abstracts do not contain spectroscopic data.

Q6: Does NBI 27914 possess any catalytic properties?

A6: NBI 27914 is a receptor antagonist and does not exhibit catalytic properties.

Q7: Have computational methods been applied to study NBI 27914?

A7: The provided research abstracts do not mention the use of computational chemistry or modeling for NBI 27914.

Q8: How do structural modifications of NBI 27914 impact its activity?

A8: While specific SAR studies for NBI 27914 are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []

Q9: What in vitro models have been used to study NBI 27914?

A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of NBI 27914. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by NBI 27914. []

Q10: What in vivo models have been employed to investigate NBI 27914's effects?

A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of NBI 27914. These include:

  • Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]
  • Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]
  • Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]
  • Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []

Q11: What are the potential cross-disciplinary applications and synergies of NBI 27914 research?

A11: Given its role in modulating the CRF1 receptor, NBI 27914 research has implications for various fields:

  • Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]
  • Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]
  • Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.